molecular formula C12H13NO4 B12287980 4-Hydroxy-4-methyl-1,6,7,8-tetrahydropyrano[3,4-f]indolizine-3,10-dione

4-Hydroxy-4-methyl-1,6,7,8-tetrahydropyrano[3,4-f]indolizine-3,10-dione

Cat. No.: B12287980
M. Wt: 235.24 g/mol
InChI Key: YEEZJOFVWLSQHA-UHFFFAOYSA-N
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Description

(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione is a complex organic compound belonging to the indolizine family.

Preparation Methods

The synthesis of (S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of transition metal-catalyzed reactions and oxidative coupling has been explored to achieve the desired substitution patterns . Industrial production methods often rely on scalable and efficient synthetic strategies, such as radical-induced cyclization and cross-coupling reactions .

Chemical Reactions Analysis

(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of (S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione can be compared with other indolizine derivatives, such as 1-aminoindolizines and 2-aminoindolizines. These compounds share a similar core structure but differ in their substitution patterns and functional groups. The uniqueness of (S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione lies in its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

4-hydroxy-4-methyl-1,6,7,8-tetrahydropyrano[3,4-f]indolizine-3,10-dione

InChI

InChI=1S/C12H13NO4/c1-12(16)9-5-7-3-2-4-13(7)10(14)8(9)6-17-11(12)15/h5,16H,2-4,6H2,1H3

InChI Key

YEEZJOFVWLSQHA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(COC1=O)C(=O)N3CCCC3=C2)O

Origin of Product

United States

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